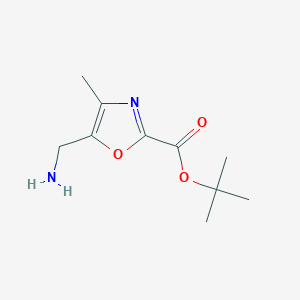

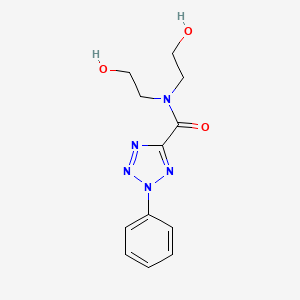

![molecular formula C26H23N3O3 B2431258 7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-74-7](/img/structure/B2431258.png)

7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Quinoline derivatives have been extensively explored for their utility in synthesizing complex polycyclic systems. For instance, Nicolaides et al. (1989) reported the synthesis of fused pyridine- and oxazole-polycyclic systems from phenanthren-9-one derivatives, highlighting the versatility of quinoline compounds in constructing diverse molecular architectures Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989. Similarly, Yang et al. (2013) developed a facile synthesis method for benzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives, demonstrating the efficient synthesis of novel quinoline derivatives under mild conditions Yang, Liang, Zuo, & Long, 2013.

Material Science Applications

Quinoline derivatives have also found applications in material science, particularly in the development of OLEDs. Szlachcic et al. (2015) synthesized novel helical molecules derived from alkylated 1H-pyrazolo[3,4-b]quinoline halides for use in OLEDs, showcasing the potential of quinoline derivatives in enhancing the performance of light-emitting devices Szlachcic, Danel, Gryl, Stadnicka, Usatenko, Nosidlak, Lewińska, Sanetra, & Kuźnik, 2015.

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, quinoline derivatives have been explored for their biological activities. For example, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor was reported by Kasiotis, Fokialakis, & Haroutounian (2006), highlighting the therapeutic potential of quinoline derivatives Kasiotis, Fokialakis, & Haroutounian, 2006. Additionally, Xi & Liu (2015) explored coumarin-fused quinolines for their antioxidant properties, further illustrating the diverse biological applications of these compounds Xi & Liu, 2015.

Propiedades

IUPAC Name |

7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c1-30-19-11-7-8-17(12-19)15-29-16-21-25(18-9-5-4-6-10-18)27-28-26(21)20-13-23(31-2)24(32-3)14-22(20)29/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSDTXNXFBLKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

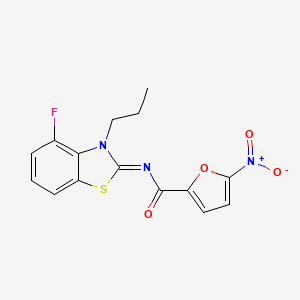

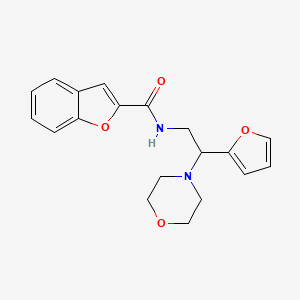

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide](/img/structure/B2431175.png)

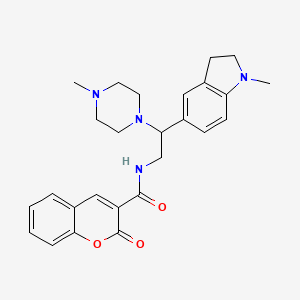

methanone](/img/structure/B2431176.png)

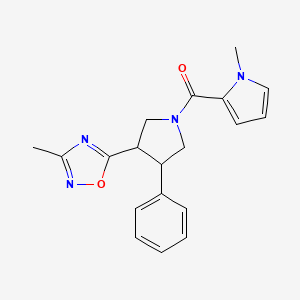

![2-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2431178.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2431180.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2431191.png)

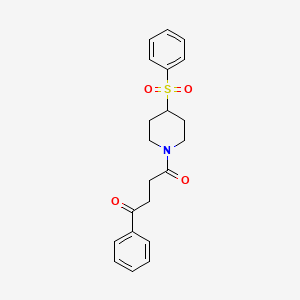

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2431197.png)

![Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride](/img/structure/B2431198.png)